1,2,5-Oxathiazine

Description

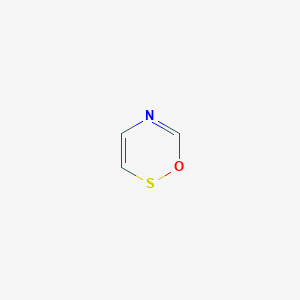

1,2,5-Oxathiazine is a six-membered heterocyclic compound containing oxygen (O), sulfur (S), and nitrogen (N) atoms at positions 1, 2, and 5, respectively. Its molecular formula is C₃H₃NOS, with a fused ring structure that confers unique electronic and steric properties . This compound is part of a broader class of chalcogen-nitrogen heterocycles, which are of significant interest in medicinal chemistry, materials science, and organic synthesis due to their diverse reactivity and functional versatility.

Derivatives of this core structure, such as benzo-fused variants (e.g., benzo[e][1,2,3]oxathiazine 2,2-dioxide), have been synthesized for applications in asymmetric catalysis and drug discovery .

Properties

CAS No. |

290-61-9 |

|---|---|

Molecular Formula |

C3H3NOS |

Molecular Weight |

101.13 g/mol |

IUPAC Name |

1,2,5-oxathiazine |

InChI |

InChI=1S/C3H3NOS/c1-2-6-5-3-4-1/h1-3H |

InChI Key |

WTPCCFHCHCMJIT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSOC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Oxathiazine can be synthesized through several methods. One common approach involves the reaction of sulfamate esters with transition metal catalysts. For instance, the treatment of alcohols with sulfamoyl chloride produces sulfamate esters, which can then undergo cyclization to form this compound . Another method involves the reaction between sulfur trioxide and alkenes in the presence of trifluoroacetic acid and 1,2-dichloroethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Oxathiazine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxathiazine dioxides.

Reduction: Reduction reactions can convert oxathiazine derivatives into more reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the oxathiazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxathiazine dioxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

1.4.5-Oxathiazine-4,4-Dioxide (GP-2250)

One of the most studied derivatives is 1,4,5-oxathiazine-4,4-dioxide, also known as GP-2250. Research has shown that GP-2250 possesses significant antineoplastic properties:

- Mechanism of Action : GP-2250 induces oxidative stress leading to apoptosis and necrosis in cancer cells. Studies demonstrated that treatment with GP-2250 resulted in a dose-dependent increase in cell death among triple-negative breast cancer (TNBC) cell lines such as BT-20 and MDA-MB-231 .

- In Vivo Efficacy : In murine models of pancreatic cancer, GP-2250 inhibited tumor growth effectively while presenting a low toxicity profile . The compound's ability to downregulate key signaling pathways such as AKT and mTOR further underscores its potential as an anticancer agent.

Case Studies

- Triple-Negative Breast Cancer : A study reported that GP-2250 caused significant cell death in TNBC cells after 24 hours of treatment with concentrations ranging from 100 μM to 1000 μM . The results indicated that higher doses led to increased necrosis and apoptosis.

- Pancreatic Cancer Models : In xenograft models derived from patient tumors, GP-2250 showed promising results by reducing tumor weights significantly when combined with standard chemotherapy drugs like paclitaxel and cisplatin .

Antibacterial Activity

Research on oxathiazine derivatives has also revealed their potential antibacterial properties. For instance:

- A study indicated that certain 1,2,3-oxathiazino derivatives exhibited promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . This highlights the versatility of oxathiazine compounds beyond oncology.

Chemical Synthesis Applications

In addition to their biological activities, 1,2,5-oxathiazine compounds serve as valuable intermediates in organic synthesis:

- Building Blocks : They are used as precursors for synthesizing more complex heterocyclic compounds, which are essential in developing new pharmaceuticals and materials.

Table of Biological Activities

| Compound | Activity Type | Target Cancer Type | Mechanism of Action |

|---|---|---|---|

| 1.4.5-Oxathiazine-4,4-Dioxide (GP-2250) | Anticancer | Triple-Negative Breast Cancer | Induces oxidative stress leading to apoptosis |

| Pancreatic Cancer | Inhibits tumor growth in xenograft models | ||

| 1,2,3-Oxathiazino Derivatives | Antibacterial | Gram-positive Bacteria | Disrupts bacterial cell wall synthesis |

Mechanism of Action

The mechanism of action of 1,2,5-oxathiazine derivatives involves various molecular targets and pathways. For instance, the compound GP-2250, a this compound derivative, has been shown to inhibit hypoxia-inducible factor-1α, AKT, and mammalian target of rapamycin (mTOR) activation and expression . This inhibition leads to reduced glycolysis and ATP synthesis in cancer cells, contributing to its antineoplastic effects.

Comparison with Similar Compounds

Key Observations :

This compound

- Synthesized via cyclization of hydrazide derivatives with acetic anhydride under reflux . For example, hydrazones derived from carbazole react with acetic anhydride to yield substituted 1,2,5-oxathiazines .

- Benzo-fused derivatives are prepared through copper-catalyzed annulation of diynes with oxadiazoles .

1,2,5-Thiadiazole

Comparison :

This compound

- Pharmaceuticals : Derivatives exhibit dual antineoplastic and antibacterial activity. For example, acetyl- and propionyl-substituted variants (e.g., compounds 2289 and 2293) show efficacy against cancer cells and Gram-positive bacteria .

- Materials Science : Incorporated into electroactive copolymers for optoelectronic devices due to redox activity .

1,2,5-Thiadiazole

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,2,5-oxathiazine derivatives, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound derivatives typically involves hydrazone intermediates treated with acetic anhydride under reflux (100°C for 4 hours). Variations in substituents (e.g., benzaldehyde vs. acetophenone derivatives) require tailored stoichiometry and purification steps (e.g., ice-water quenching, filtration). Thin-layer chromatography (TLC) is critical for purity validation, while spectroscopic techniques (e.g., NMR, IR) confirm structural integrity . Yield optimization may involve adjusting reflux duration or exploring alternative catalysts.

Q. How can researchers validate the identity and purity of newly synthesized this compound compounds?

- Methodological Answer : A multi-step validation process is recommended:

Physical Characterization : Melting point determination and solubility profiling.

Chromatography : TLC with multiple solvent systems to confirm homogeneity.

Spectroscopy : H/C NMR for functional group analysis and IR for bond vibration confirmation.

Contradictions in spectral data (e.g., unexpected peaks) should prompt re-analysis of synthetic intermediates or byproduct identification .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties like atomization energies and ionization potentials. Basis sets such as 6-31G* are recommended for heterocyclic systems. Discrepancies between experimental and calculated data may arise from neglecting solvent effects or relativistic corrections, necessitating post-Hartree-Fock methods for refinement .

Q. How do structural modifications (e.g., substituent effects) influence the biological or physicochemical properties of this compound derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies require:

Synthetic Diversity : Introducing electron-withdrawing/donating groups at specific positions.

Property Profiling : LogP measurements for lipophilicity, UV-Vis for conjugation effects.

Biological Assays : IC/EC determination in target-specific models (e.g., enzyme inhibition).

Contradictory results (e.g., enhanced activity but reduced solubility) may arise from steric hindrance or aggregation, warranting molecular dynamics simulations .

Q. What strategies resolve contradictions in experimental data (e.g., spectroscopic vs. computational results) for this compound systems?

- Methodological Answer :

Triangulation : Cross-validate data using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation).

Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set incompleteness) or experimental measurements (e.g., instrument calibration).

Peer Review : Engage collaborators to replicate critical findings.

Example: Discrepancies in NMR chemical shifts may indicate tautomerism, resolvable via variable-temperature NMR .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures and analytical data for this compound studies to ensure reproducibility?

- Methodological Answer :

- Experimental Section : Include exact molar ratios, solvent grades, and instrument parameters (e.g., NMR frequency, column type for HPLC).

- Supplementary Data : Provide raw spectral files, chromatograms, and crystallographic data (if available).

- Reproducibility Checks : Report yields as averages of ≥3 independent trials with standard deviations.

Journals like Medicinal Chemistry Research mandate adherence to IUPAC naming and detailed physicochemical descriptors .

Emerging Applications

Q. What are the unexplored biomedical applications of this compound derivatives, and how can their biocompatibility be assessed?

- Methodological Answer :

- Target Identification : Screen against kinase or protease libraries using high-throughput assays.

- Biocompatibility Testing : Cytotoxicity profiling (MTT assay), hemolytic activity, and in vivo toxicity studies (e.g., zebrafish models).

- Drug Delivery Potential : Evaluate biodegradability via hydrolysis kinetics under physiological conditions (pH 7.4, 37°C) .

Tables for Key Data Comparison

Table 1: Comparative Yields of this compound Derivatives

| Derivative | Substituent | Reaction Time (hr) | Yield (%) | Purity (TLC) |

|---|---|---|---|---|

| 6a | -NO | 4 | 72 | >99% |

| 7d | -OCH | 6 | 65 | 98% |

Table 2: Computational vs. Experimental Bond Lengths (Å) in this compound

| Bond | DFT (B3LYP) | X-ray Diffraction | Deviation |

|---|---|---|---|

| S-N | 1.65 | 1.63 | 0.02 |

| O-C | 1.43 | 1.41 | 0.02 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.